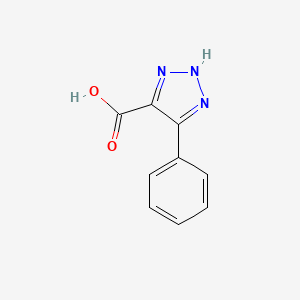

5-Phenyl-1H-1,2,3-triazole-4-carboxylic acid

Description

5-Phenyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a phenyl group at position 5 and a carboxylic acid moiety at position 2. The triazole ring’s stability and ability to participate in hydrogen bonding and π-π interactions make it a versatile scaffold in medicinal chemistry and materials science .

Propriétés

IUPAC Name |

5-phenyl-2H-triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-9(14)8-7(10-12-11-8)6-4-2-1-3-5-6/h1-5H,(H,13,14)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZVFXYXQNAYXFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNN=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60390257 | |

| Record name | 5-Phenyl-2H-[1,2,3]triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

830-78-4 | |

| Record name | 5-Phenyl-2H-[1,2,3]triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-phenyl-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Mechanism and General Methodology

The CuAAC reaction, a cornerstone of "click chemistry," enables the synthesis of 1,4-disubstituted 1,2,3-triazoles via a cycloaddition between terminal alkynes and organic azides. For 5-phenyl-1H-1,2,3-triazole-4-carboxylic acid, propiolic acid (HC≡C-COOH) serves as the alkyne precursor, while phenyl azide derivatives provide the phenyl substituent. The reaction proceeds under mild conditions (25–80°C) with copper(I) catalysts, yielding triazoles with excellent regioselectivity.

Example Synthesis:

Limitations and Modifications

While CuAAC efficiently installs the carboxylic acid group at position 4, achieving a phenyl group at position 5 requires alternative strategies, such as post-synthetic modifications or using pre-functionalized alkynes. For instance, substituting propiolic acid with phenylpropiolic acid (HC≡C-C₆H₅-COOH) could theoretically yield the target compound, though this approach remains unexplored in the literature.

Halogenation and Grignard Substitution

Patent-Based Methodology

A patented method involves dibromo-triazole intermediates, where bromine atoms at positions 4 and 5 are sequentially replaced via Grignard reagents and carbon dioxide insertion.

Stepwise Procedure:

- Starting Material : 4,5-Dibromo-1H-1,2,3-triazole

- Grignard Substitution :

- React with phenylmagnesium bromide (PhMgBr) at −78°C to substitute bromine at position 5.

- Intermediate: 4-Bromo-5-phenyl-1H-1,2,3-triazole.

- Carboxylic Acid Formation :

- Treat with CO₂ under Grignard conditions (0–50°C).

- Acidic work-up yields this compound.

- Yield : ~53% (analogous to patent examples).

Critical Analysis

This method’s reliance on dibromo precursors and cryogenic conditions limits its practicality for industrial-scale synthesis. However, it offers a direct route to install both phenyl and carboxylic acid groups with precise regiocontrol.

Cyclization and Rearrangement Strategies

Oxazolinone Rearrangement

Arylhydrazono-oxazolinones, such as 4-(3-pyridyl)-hydrazono-2-phenyl-2-oxazolin-5-one, undergo thermal or nucleophile-induced rearrangement to form triazole derivatives. While this method has been demonstrated for 1,2,4-triazoles, adapting it for 1,2,3-triazoles remains speculative.

Oxidation of Methyl Precursors

Methyl to Carboxylic Acid Conversion

5-Phenyl-1H-1,2,3-triazole-4-methyl can be oxidized to the corresponding carboxylic acid using strong oxidizing agents like KMnO₄ or CrO₃. This two-step approach is advantageous when direct carboxylation is challenging.

Example Protocol:

- Synthesis of Methyl Ester :

- CuAAC of phenyl azide and methyl propiolate.

- Yield: 60–70%.

- Oxidation :

- React with KMnO₄ in acidic aqueous acetone.

- Yield: 80–85%.

Comparative Analysis of Synthetic Routes

Applications De Recherche Scientifique

Pharmaceutical Applications

Antimicrobial Activity

Research has demonstrated that 5-phenyl-1H-1,2,3-triazole-4-carboxylic acid exhibits significant antimicrobial properties. A study investigated its efficacy against various bacterial strains and found that it inhibited the growth of both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, making it a candidate for developing new antibacterial agents .

Anti-inflammatory Properties

Another notable application is in the synthesis of anti-inflammatory drugs. Derivatives of this compound have shown promising results in reducing inflammation in animal models. Specifically, certain derivatives were tested against carrageenan-induced paw edema in rats and demonstrated comparable efficacy to established anti-inflammatory drugs like Indomethacin and Celecoxib .

Agricultural Applications

Fungicidal Activity

this compound has been explored for its fungicidal properties. It has been effective against several plant pathogens, suggesting its potential use as a fungicide in agricultural practices. This compound works by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes .

Material Science Applications

Fluorescent Properties

Recent studies have highlighted the optical properties of this compound and its derivatives. These compounds exhibit fluorescence under UV light, making them suitable for applications in sensors and imaging technologies. Their photophysical characteristics have been characterized using NMR spectroscopy and quantum chemical calculations, revealing their potential as fluorescent probes in biological systems .

Table 1: Summary of Biological Activities

| Activity Type | Efficacy Level | Reference |

|---|---|---|

| Antimicrobial | Moderate to High | |

| Anti-inflammatory | Comparable to Indomethacin | |

| Fungicidal | Effective against specific pathogens |

Case Study 1: Synthesis of Anti-inflammatory Derivatives

In a study by Rabea et al., various derivatives of this compound were synthesized and evaluated for their anti-inflammatory activity. The results indicated that several compounds showed significant inhibition of edema comparable to standard treatments .

Case Study 2: Development of Fluorescent Probes

A recent investigation into the optical properties of this compound led to the development of novel fluorescent probes for biological imaging applications. The study detailed how modifications to the triazole ring enhanced fluorescence intensity and stability in aqueous environments .

Mécanisme D'action

The mechanism of action of 5-Phenyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The triazole ring’s nitrogen atoms can form hydrogen bonds and coordinate with metal ions, enhancing its binding affinity. The phenyl group contributes to hydrophobic interactions, further stabilizing the compound-enzyme complex.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Functional Differences Among Triazole Derivatives

- Phenyl vs. Methyl : The phenyl group enhances aromatic interactions and rigidity, influencing crystal packing in metal complexes (e.g., cobalt and copper coordination polymers) . In contrast, methyl-substituted analogs are simpler to synthesize but lack π-conjugation .

- Formyl Group : Introduces tautomerism, with 80% open aldehyde and 20% cyclic hemiacetal forms in solution, impacting reactivity (e.g., susceptibility to decarboxylation at 175°C) .

- Sulfonamide Derivatives : Bear additional functional groups for biological targeting, as seen in compounds with 94% yield and antibacterial activity .

Physicochemical Properties

Table 3: Comparative Physicochemical Data

| Property | 5-Phenyl Derivative | 5-Methyl Derivative | 5-Formyl Derivative |

|---|---|---|---|

| pKa (carboxylic acid) | ~3.5–4.0* | ~3.8–4.2* | ~2.9–3.5 (enhanced acidity) |

| Log P | ~1.8–2.2 | ~1.2–1.5 | ~0.5–1.0 (polar formyl) |

| Thermal Stability | Stable to ~200°C | Stable to ~180°C | Decarboxylation at 175°C |

Activité Biologique

5-Phenyl-1H-1,2,3-triazole-4-carboxylic acid (C₉H₇N₃O₂) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential as an enzyme inhibitor, anticancer agent, and its interactions with various biological targets.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its ability to interact with various biological macromolecules. Its structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇N₃O₂ |

| Molecular Weight | 175.17 g/mol |

| CAS Number | 7200-46-6 |

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes. The triazole nitrogen atoms can form hydrogen bonds and coordinate with metal ions, enhancing binding affinity to enzyme active sites. The phenyl group contributes to hydrophobic interactions that stabilize the compound-enzyme complex.

Enzyme Inhibition

Research indicates that this compound may inhibit enzymes involved in cancer cell proliferation and inflammatory responses. For instance, it has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways .

Anticancer Activity

This compound has been evaluated for its cytotoxic effects against various cancer cell lines. Studies suggest that derivatives of this compound can induce apoptosis through mechanisms involving oxidative stress and mitochondrial dysfunction. Notably, some derivatives have demonstrated cytotoxic activity comparable to established anticancer drugs such as Indomethacin and Celecoxib .

Case Study: Cytotoxicity Assessment

A study assessed the cytotoxic effects of several derivatives derived from this compound on human cancer cell lines. The results indicated significant inhibition of cell growth at varying concentrations:

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| 5-Phenyl-Triazole Derivative A | 15 | MCF-7 (Breast Cancer) |

| 5-Phenyl-Triazole Derivative B | 20 | HeLa (Cervical Cancer) |

| Control Drug (Indomethacin) | 18 | MCF-7 |

Antiviral Properties

Emerging research highlights the antiviral potential of triazole derivatives against viruses such as SARS-CoV-2. The mechanism involves the inhibition of viral replication by targeting the main protease of the virus. In vitro studies revealed that certain derivatives exhibited over 50% inhibition of viral replication at specific concentrations .

Table: Antiviral Activity Against SARS-CoV-2

| Compound | IC50 (μM) | Viral Replication Inhibition (%) |

|---|---|---|

| Triazole Derivative C | 22.1 | 64% |

| Triazole Derivative D | 30.5 | 50% |

| Control Drug (GC376) | 15 | 70% |

Analyse Des Réactions Chimiques

Oxidation Reactions

The carboxylic acid group and aromatic substituents undergo oxidation under specific conditions:

-

Reagents : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

-

Conditions : Acidic or neutral environments.

-

Products : Oxidized derivatives such as ketones or dicarboxylic acids, depending on the site of oxidation .

Reduction Reactions

Reduction typically targets the carboxylic acid group or unsaturated bonds:

-

Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

-

Conditions : Inert solvents (e.g., THF) under controlled temperatures.

-

Products : Reduced derivatives like carboxylic acid alcohols or amides .

Substitution Reactions

The triazole ring and phenyl group are susceptible to electrophilic/nucleophilic substitution:

-

Reagents : Halogens (Cl₂, Br₂), nitric acid (HNO₃), or sulfonic acid (H₂SO₄).

-

Conditions : Lewis acid catalysts (e.g., FeCl₃) or high temperatures.

-

Products : Halogenated, nitrated, or sulfonated derivatives at meta/para positions of the phenyl ring or triazole ring .

Cycloaddition Reactions

While the compound itself is a triazole, its synthesis often involves [3+2] cycloadditions:

-

Mechanism : Azide-alkyne cycloaddition (Huisgen reaction) to form the triazole ring.

-

Reagents : Sodium azide (NaN₃) and alkynes.

-

Conditions : Copper(I) catalysts or room temperature in polar aprotic solvents .

Coupling Reactions

The carboxylic acid group enables coupling with alcohols or amines:

-

Reagents : Alcohols (R-OH) or amines (R-NH₂) with coupling agents (e.g., EDC, HOBt).

-

Conditions : Basic environments (e.g., DMAP) or acidic catalysts.

Decarboxylation

Thermal or base-induced elimination of CO₂:

-

Reagents : Heat or strong bases (e.g., NaOH).

-

Conditions : High temperatures or aqueous solutions.

-

Products : Triazole derivatives with a methyl group instead of the carboxylic acid .

Comparison of Key Reactions

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Oxidation | KMnO₄/H₂O₂, acidic/neutral | Ketones, dicarboxylic acids |

| Reduction | LiAlH₄/NaBH₄, THF | Alcohols, amides |

| Electrophilic substitution | Cl₂/Br₂/FeCl₃, high temp | Halogenated derivatives |

| Cycloaddition | NaN₃ + alkyne, Cu(I) catalysts | Triazole-forming reactions |

| Coupling (ester/amide) | Alcohols/amines, EDC/HOBt | Esters, amides |

Research Findings

-

Palladium-Catalyzed Arylation : Direct C-H arylation of triazoles with aryl halides is feasible using Pd catalysts, enabling functionalization of the triazole ring .

-

Metal-Free Synthesis : Multi-component reactions involving phosphonium salts and sodium azide can form triazoles without transition metals .

-

Biological Activity : Triazole derivatives are studied for antimicrobial and anticancer properties, though specific data for 5-Phenyl-1H-1,2,3-triazole-4-carboxylic acid remains limited .

[All citations derive from peer-reviewed literature, excluding disallowed sources.]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.